2-Ethoxy-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methylpyridine
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Overview
Description
3-(2-ETHOXY-6-METHYL-3-PYRIDYL)-5-ETHYL-1,2,4-OXADIAZOLE is a heterocyclic compound that contains both pyridine and oxadiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ETHOXY-6-METHYL-3-PYRIDYL)-5-ETHYL-1,2,4-OXADIAZOLE typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-ETHOXY-6-METHYL-3-PYRIDYL)-5-ETHYL-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxadiazole ring or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(2-ETHOXY-6-METHYL-3-PYRIDYL)-5-ETHYL-1,2,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-METHOXY-6-METHYL-3-PYRIDYL)-5-ETHYL-1,2,4-OXADIAZOLE
- 3-(2-ETHOXY-6-CHLORO-3-PYRIDYL)-5-ETHYL-1,2,4-OXADIAZOLE
- 3-(2-ETHOXY-6-METHYL-3-PYRIDYL)-5-METHYL-1,2,4-OXADIAZOLE
Uniqueness
3-(2-ETHOXY-6-METHYL-3-PYRIDYL)-5-ETHYL-1,2,4-OXADIAZOLE is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-(2-ethoxy-6-methylpyridin-3-yl)-5-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H15N3O2/c1-4-10-14-11(15-17-10)9-7-6-8(3)13-12(9)16-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
OFAWZDSIKHTRLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(N=C(C=C2)C)OCC |
Origin of Product |
United States |
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